2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole
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Overview
Description
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The benzyloxy group attached to the isoindole core imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole typically involves the reaction of 2-benzyloxy-1-methylpyridinium triflate with appropriate reagents under controlled conditions. This method is known for its mild and convenient reaction conditions, often involving the use of alcohols and magnesium oxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Catalytic hydrogenation or the use of reducing metals in acid can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoquinones
Reduction: Corresponding reduced isoindole derivatives
Substitution: Brominated isoindole derivatives
Scientific Research Applications
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of benzyl ethers and esters.
Biology: Acts as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets through various pathways:
Oxidation-Reduction: The compound can undergo redox reactions, influencing cellular processes.
Nucleophilic Substitution: The benzylic position allows for substitution reactions, modifying the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyphenol: Used in the synthesis of hydroquinones and polypeptides.
2-Benzyloxypyridine: Serves as a reagent for benzyl ether synthesis.
Uniqueness
2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is unique due to its tetramethyl substitution on the isoindole ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
89482-41-7 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-phenylmethoxyisoindole |
InChI |
InChI=1S/C19H23NO/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)21-14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 |
InChI Key |
XOCZFWUIHBZCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1OCC3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
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